3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Pharmacology Toxicology Cardiovascular

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP, CAS 20062-41-3) is the primary N-acetylated metabolite of hydralazine, formed via NAT2. It is a pharmacologically inert biomarker with no hypotensive activity, making it the essential, non-substitutable reference standard for quantifying hydralazine acetylation capacity and NAT2 phenotyping in pharmacokinetic and toxicity studies. Generic triazolophthalazine analogs or other hydralazine metabolites (e.g., 3-OHMTP, TP) cannot provide the specific quantification required for these assays. This standard also serves as a validated impurity marker for hydralazine formulations and a characterized tool for peripheral benzodiazepine receptor (PBR) binding studies (IC50 19.9 nM). Procure with confidence for unmatched analytical specificity.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 20062-41-3
Cat. No. B018503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,4-triazolo[3,4-A]phthalazine
CAS20062-41-3
Synonyms3-methyl-s-triazolo(3,4-a)phthalazine
3-methyltriazolo(3,4-A)phthalazine
3-methyltriazolophthalazine
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=CC3=CC=CC=C32
InChIInChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3
InChIKeyHAADZFBBHXCGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (CAS 20062-41-3) Procurement: Overview of its Role as a Key Hydralazine Metabolite


3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (CAS 20062-41-3), often abbreviated as MTP, is a heterocyclic compound belonging to the triazolophthalazine class [1]. It is characterized by a fused triazole-phthalazine ring system with a 3-methyl substituent. Crucially, MTP is not an active pharmaceutical ingredient but is primarily recognized as the major N-acetylated metabolite of the antihypertensive drug hydralazine, formed via the enzyme N-acetyltransferase 2 (NAT2) [2]. Its procurement value lies in its use as a reference standard for analytical chemistry, biomarker identification, and pharmacological studies investigating hydralazine's metabolism, pharmacokinetics, and associated toxicity .

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine Substitution: Why a Generic Triazolophthalazine Standard is Insufficient


Generic substitution with other triazolophthalazines or hydralazine metabolites is inappropriate due to the specific and quantifiable differences in their formation, biological activity, and utility. While many triazolophthalazines are explored as GABAA receptor ligands or PDE4 inhibitors with potent IC50 values [1], MTP is uniquely positioned as a pharmacologically inert biomarker. Unlike the parent drug hydralazine, which is a potent vasodilator, MTP has been shown to have no direct hypotensive effect [2]. Furthermore, its formation is specifically linked to the NAT2 acetylator phenotype, making it a critical marker for pharmacogenomic studies, a role that cannot be fulfilled by other metabolites like 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (3-OHMTP) or s-triazolo[3,4-a]phthalazine (TP) [3]. Therefore, selecting MTP over a generic analog is essential for assays requiring accurate and specific quantification of hydralazine acetylation.

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) Quantitative Differentiation: A Comparator-Based Evidence Guide


Direct Hypotensive Activity: MTP Lacks the In Vivo Blood Pressure Lowering Effect of Hydralazine

In stark contrast to its parent drug hydralazine, MTP exhibits no direct hypotensive activity. This differentiation is critical for studies seeking to isolate the pharmacological effects of hydralazine from those of its metabolites. While hydralazine is a potent vasodilator, MTP does not lower blood pressure at equivalent doses, a fact that redefines its role from an active agent to a key biomarker [1]. This is quantified by the difference in activity.

Pharmacology Toxicology Cardiovascular Metabolism

Metabolite Exposure: MTP AUC in Fast vs. Slow NAT2 Acetylators Provides a Genotype-Specific Quantitative Window

MTP's systemic exposure is directly and significantly linked to an individual's N-acetyltransferase 2 (NAT2) genotype, providing a quantifiable pharmacogenomic differentiation not observed for other hydralazine metabolites. This makes MTP a superior biomarker for predicting acetylator phenotype [1].

Pharmacogenomics Clinical Pharmacology Metabolism Biomarker

In Vitro Benzodiazepine Receptor Binding Affinity vs. Unsubstituted TP Core

The addition of a 3-methyl group to the triazolophthalazine core results in a substantial increase in binding affinity for the peripheral benzodiazepine receptor (PBR) compared to the unsubstituted s-triazolo[3,4-a]phthalazine (TP) scaffold. This quantitative difference underscores the importance of the methyl substituent in ligand design and the need for the specific compound in certain binding studies [1].

Receptor Pharmacology Neurochemistry Ligand Binding Structure-Activity Relationship

Solid-State Characterization: Monohydrate Crystal Structure Enables Identity Confirmation and Purity Assessment

The unequivocal characterization of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine as its monohydrate crystalline form provides a definitive, verifiable structural fingerprint. This is essential for analytical and quality control purposes, as it allows for positive identification via X-ray powder diffraction (XRPD) or single-crystal XRD, a capability that distinguishes it from amorphous or differently solvated analogs [1].

Analytical Chemistry Crystallography Quality Control Reference Standard

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine: Proven Application Scenarios for Scientific and Industrial Users


Analytical Reference Standard for Hydralazine Impurity and Metabolite Profiling

This is the most established application for MTP. It is used as a primary reference standard to develop, validate, and execute HPLC, LC-MS/MS, and other analytical methods for detecting and quantifying the MTP metabolite in biological matrices (plasma, urine) or for identifying it as an impurity in hydralazine pharmaceutical formulations . Its lack of intrinsic hypotensive activity ensures that its detection does not confound pharmacological assays [1].

Biomarker in Clinical Pharmacogenomic Studies of NAT2 Phenotype

MTP serves as a key biomarker for determining the acetylation capacity of the NAT2 enzyme. Researchers use the quantifiable difference in MTP exposure (AUC) between fast and slow acetylators to study and predict individual variability in hydralazine pharmacokinetics, which is linked to differences in drug efficacy and the risk of developing hydralazine-induced lupus erythematosus [2].

Reference Ligand in Peripheral Benzodiazepine Receptor (PBR) Binding Studies

With a documented high binding affinity (IC50 of 19.9 nM) for the peripheral benzodiazepine receptor (PBR), MTP can be employed as a tool compound or reference standard in assays designed to characterize PBR binding sites or screen for novel ligands. Its specific affinity, driven by the 3-methyl substituent, differentiates it from other triazolophthalazine scaffolds in this specific receptor context [3].

Crystalline Reference Material for Solid-State Analysis

For analytical laboratories focusing on solid-state characterization, MTP monohydrate serves as a reference material. Its published crystal structure allows for definitive identification via X-ray diffraction techniques. This is valuable for verifying the identity of synthetic batches or for use in developing analytical methods that are sensitive to solid-state form (e.g., polymorphism, solvate formation) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.